5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Catalog No.
S15504086
CAS No.
M.F
C14H21NOS
M. Wt
251.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thio...

Product Name

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

IUPAC Name

5-ethyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

InChI

InChI=1S/C14H21NOS/c1-4-10-5-6-12-11(7-10)8-13(17-12)14(16)15-9(2)3/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

POVRJWGNHQLCEF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NC(C)C

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound belonging to the thiophene family. This compound features a unique structure characterized by a benzo[b]thiophene core and a carboxamide functional group, which contributes to its diverse biological and pharmacological activities. Thiophene derivatives, including this compound, are significant in medicinal chemistry due to their potential therapeutic applications.

  • Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may yield sulfoxides or sulfones depending on the conditions used.
  • Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, allowing for the introduction of different substituents on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Sodium methoxide in methanol.

The biological activity of 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has been explored in various contexts:

  • Antimicrobial Properties: The compound has shown potential antimicrobial activity, making it a candidate for further research in infectious diseases.
  • Antioxidant Activity: It has been investigated for its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity: Notably, this compound exhibits anticancer properties against human lung cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

The synthesis of 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can be achieved through several methods:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors under specific conditions to form the thiophene ring.
  • Functional Group Modifications: Introduction of the ethyl and isopropyl groups can be performed via alkylation reactions using suitable alkyl halides and bases.
  • Amidation: The carboxylic acid group can be converted into a carboxamide through reaction with amines under dehydrating conditions.

These methods are optimized to ensure high yields and purity of the final product.

5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives with potential therapeutic properties.
  • Biological Research: The compound is used in studies investigating its antimicrobial and antioxidant effects.
  • Pharmaceutical Development: Its anticancer activity makes it a candidate for drug development targeting specific types of cancer.
  • Industrial Uses: It is explored for applications in organic semiconductors and corrosion inhibitors due to its unique chemical properties.

Studies on the interactions of 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide with various biological targets have indicated that it may act on specific enzymes or receptors involved in cellular signaling pathways. For instance:

  • Enzyme Inhibition: The compound's ability to inhibit certain phosphodiesterases suggests potential cardiovascular applications .
  • Cell Proliferation Modulation: Its role in inducing apoptosis highlights its relevance in cancer therapies.

Similar Compounds

Several compounds share structural similarities with 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide. Here are some notable examples:

Compound NameSimilarity Index
Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate0.89
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate0.79
4-Methylbenzo[b]thiophene-2-carboxylic acid0.83
3-Methylthiophene-2-carboxylic acid0.86
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride0.71

Uniqueness

The uniqueness of 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide lies in its specific substitution pattern involving ethyl and isopropyl groups. These substitutions impart distinct pharmacokinetic and pharmacodynamic properties that differentiate it from other thiophene derivatives. Its targeted biological activities further enhance its potential as a therapeutic agent compared to structurally similar compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.13438547 g/mol

Monoisotopic Mass

251.13438547 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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